2,4-Difluoro-3-methoxybenzoic acid
Overview
Description
2,4-Difluoro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H6F2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by a methoxy group. This compound is typically found in the form of white to light yellow crystalline powder and is used primarily as a pharmaceutical intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-methoxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 2,4-difluoroaniline with methoxyacetic acid under acidic conditions to form the desired product. Another method involves the use of 2,4-difluorophenol as a starting material, which undergoes methoxylation followed by carboxylation to yield this compound .
Industrial Production Methods
In industrial settings, continuous production methods are often employed to ensure a consistent and high-yield output. One such method involves the use of a continuous flow reactor where the starting materials are fed into the reactor at a controlled rate, and the reaction conditions are optimized to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a carboxyl group, resulting in the formation of 2,4-difluorobenzoic acid.
Reduction Reactions: The carboxyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the fluorine atoms.
Oxidation Reactions: The major product is 2,4-difluorobenzoic acid.
Reduction Reactions: The major product is 2,4-difluoro-3-methoxybenzyl alcohol.
Scientific Research Applications
2,4-Difluoro-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used as an intermediate in the production of pharmaceutical drugs.
Industry: It is employed in the manufacture of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-methoxybenzoic acid depends on its specific application. In pharmaceutical contexts, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary depending on the specific drug or compound being synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzoic acid: Lacks the methoxy group at position 3.
3,4-Difluoro-2-methoxybenzoic acid: Has the methoxy group at position 2 and fluorine atoms at positions 3 and 4.
2,6-Difluoro-4-methoxybenzoic acid: Has the methoxy group at position 4 and fluorine atoms at positions 2 and 6
Uniqueness
2,4-Difluoro-3-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and methoxy groups on the benzene ring enhances its reactivity and makes it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2,4-difluoro-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLIGHXPUYUTBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396323 | |
Record name | 2,4-Difluoro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178974-97-5 | |
Record name | 2,4-Difluoro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Difluoro-3-methoxybenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.